![molecular formula C14H20N2O3 B15236585 Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B15236585.png)
Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[3,2-B]pyridine core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Tert-butyl 4-[(E)-But-1-en-3-yl]-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Uniqueness
Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is unique due to its specific substituents and the resulting chemical properties. These unique features may confer specific biological activities or material properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl 2-hydroxy-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-13(2,3)19-12(18)16-9-7-6-8-15-10(9)14(4,5)11(16)17/h6-8,11,17H,1-5H3 |
Clave InChI |
GYZRVVYVMNOREO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C2=C1N=CC=C2)C(=O)OC(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


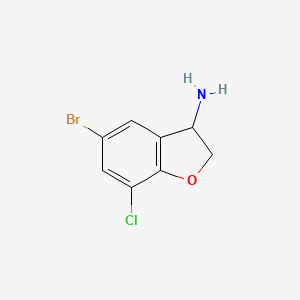
![1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15236513.png)
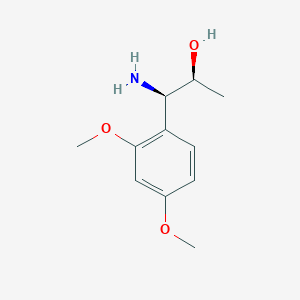

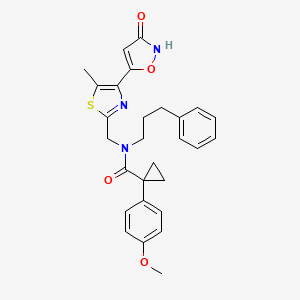

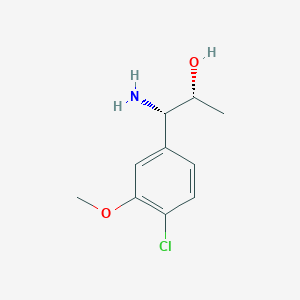

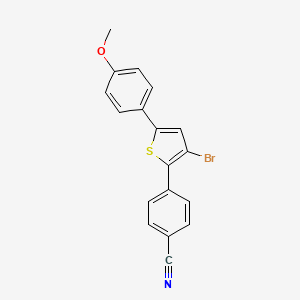


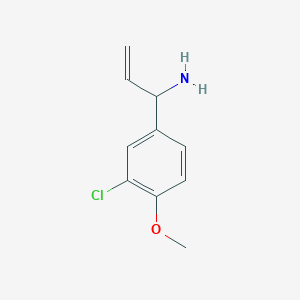
![(S)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B15236582.png)

